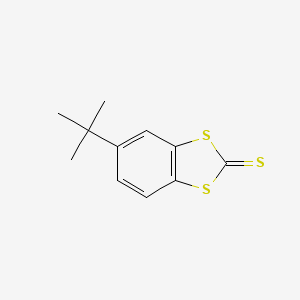
5-tert-Butyl-2H-1,3-benzodithiole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-2H-1,3-benzodithiole-2-thione is an organic compound that belongs to the class of benzodithioles It is characterized by the presence of a tert-butyl group attached to the benzene ring and a thione group at the 2-position of the benzodithiole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2H-1,3-benzodithiole-2-thione typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with sulfur-containing reagents. One common method is the reaction with carbon disulfide (CS2) and a base, such as potassium hydroxide (KOH), under reflux conditions. The reaction proceeds through the formation of an intermediate dithiolate, which then cyclizes to form the benzodithiole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-2H-1,3-benzodithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-2H-1,3-benzodithiole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-2H-1,3-benzodithiole-2-thione involves its interaction with molecular targets through its thione and benzodithiole groups. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes or interfere with the function of cellular membranes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-tert-Butyl-2H-1,3-benzodithiole-2-thione.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Another compound with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and thione groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
138570-00-0 |
|---|---|
Molekularformel |
C11H12S3 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
5-tert-butyl-1,3-benzodithiole-2-thione |
InChI |
InChI=1S/C11H12S3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 |
InChI-Schlüssel |
NEYWUWDFBSDOPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















